2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

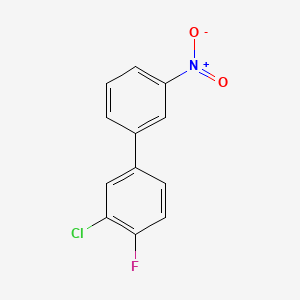

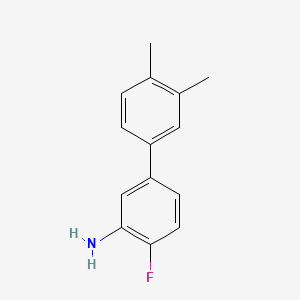

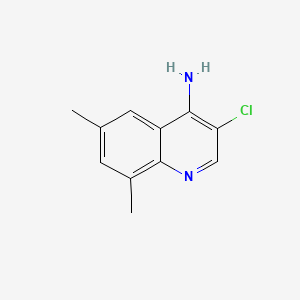

“2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene” is a chemical compound with the molecular formula C12H7ClFNO2 . It is a derivative of benzene, which is a type of aromatic compound. The molecule consists of a benzene ring substituted with a chloro group, a fluoro group, and a nitrophenyl group .

Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its name. The benzene ring, a six-membered ring of carbon atoms with alternating double bonds, is substituted at the 2nd position by a chlorine atom, at the 1st position by a fluorine atom, and at the 4th position by a 3-nitrophenyl group .Scientific Research Applications

Fluorination Techniques and Substituent Effects

One significant area of research involving compounds similar to 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene focuses on the fluorination of aromatic compounds. The study by Fedorov et al. (2015) explores the fluorination of benzene derivatives, highlighting the reactivity patterns and product distributions, which are crucial for understanding the chemical behavior of complex fluorinated aromatic compounds such as this compound Fedorov et al., 2015.

Nucleophilic Aromatic Substitution

Ajenjo et al. (2016) demonstrated the preparation and reactivity of a compound by nucleophilic aromatic substitution, leading to novel derivatives. This process is fundamental for modifying compounds like this compound for various scientific applications, including the development of new materials or pharmaceuticals Ajenjo et al., 2016.

Photodehalogenation and Cation Generation

The work by Protti et al. (2012) on the photodehalogenation of silylated and stannylated phenyl halides, resulting in phenyl cations and benzyne, provides insights into the reactivity of halogenated aromatic compounds under light irradiation. This research could offer a pathway to understanding the light-induced reactions of compounds like this compound, potentially leading to innovative applications in photopharmacology or materials science Protti et al., 2012.

Crystal Structure Analysis

Crystal structure analysis, as discussed by Fun et al. (2008) and Atioğlu et al. (2019), provides fundamental insights into the molecular geometry, intermolecular interactions, and potential reactivity of chloro-nitrophenyl compounds. These analyses are crucial for designing compounds with desired physical and chemical properties, including those related to this compound Fun et al., 2008; Atioğlu et al., 2019.

Novel Material Synthesis

Yu Xin-hai (2010) explored the synthesis and characterization of novel fluorine-containing polyetherimide, utilizing a compound structurally related to this compound. This research underlines the importance of such chloro-fluoro-nitro aromatic compounds in the development of advanced materials with unique properties Yu Xin-hai, 2010.

Future Directions

The future directions for research on “2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene” could include further investigation into its potential biological activities, such as its antibacterial properties . Additionally, studies could be conducted to explore its physical and chemical properties in more detail, and to develop efficient methods for its synthesis.

properties

IUPAC Name |

2-chloro-1-fluoro-4-(3-nitrophenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClFNO2/c13-11-7-9(4-5-12(11)14)8-2-1-3-10(6-8)15(16)17/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLWLQFWSYVFHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742770 |

Source

|

| Record name | 3-Chloro-4-fluoro-3'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1355247-49-2 |

Source

|

| Record name | 3-Chloro-4-fluoro-3'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B596899.png)

![4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596909.png)